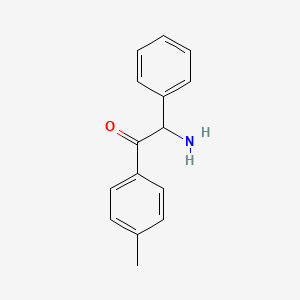

2-Amino-1-(4-methylphenyl)-2-phenylethanone

Description

Properties

CAS No. |

92850-20-9 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

2-amino-1-(4-methylphenyl)-2-phenylethanone |

InChI |

InChI=1S/C15H15NO/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10,14H,16H2,1H3 |

InChI Key |

XOUOQGQVAFVHOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Amino-1-(4-methylphenyl)-2-phenylethanone

General Synthetic Strategies

The synthesis of this compound generally involves the construction of the amino ketone framework through controlled reactions starting from substituted acetophenones or related ketones. The key synthetic transformations include:

- Oxidation of acetophenone derivatives to phenylglyoxals , followed by amination with primary amines.

- Reduction processes involving selective homologation and deoxygenation of ketones to install amino groups adjacent to carbonyls.

- Cyclization and coupling reactions starting from acetophenone, thiourea, and halides to form amino-substituted heterocycles, which can be further converted to amino ketones.

Specific Synthetic Routes

Oxidation of 4-Methylacetophenone to Phenylglyoxal and Subsequent Amination

One established method involves the oxidation of 4-methylacetophenone with selenium dioxide to yield the corresponding phenylglyoxal intermediate. This intermediate then reacts with primary amines to form the amino ketone. The reaction proceeds as follows:

| Step | Reaction Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Oxidation of 4-methylacetophenone to phenylglyoxal | Selenium dioxide, controlled temperature |

| 2 | Amination of phenylglyoxal | Primary amine (e.g., ammonia or substituted amines), solvent (ethanol or pyridine) |

This method allows for the introduction of the amino group adjacent to the ketone, producing this compound in moderate to good yields. The use of selenium dioxide is critical for selective oxidation at the alpha position of the acetophenone.

Reduction and Homologation Strategy

An alternative approach involves a chemoselective homologation-deoxygenation sequence on benzophenone derivatives, which can be adapted to substituted acetophenones. This method installs a carbenoid and a hydride sequentially into the carbonyl group, furnishing halomethyl alkyl derivatives that can be converted into amino ketones.

Key features include:

- High chemoselectivity avoiding over-reduction of other functional groups.

- Compatibility with various substituents, including amino and alkyl groups.

- Scalability demonstrated for benzophenone derivatives.

Although this method was demonstrated primarily on benzophenone derivatives, its principles can be adapted for this compound synthesis by modifying the starting ketone and nucleophilic reagents.

Cyclization and Coupling via Thiazole Intermediates

A multi-step synthesis involving the reaction of acetophenone, thiourea, and halides produces 2-amino-4-phenylthiazole intermediates. These intermediates can be diazotized and coupled with aromatic amines, followed by further reactions with substituted aromatic acid chlorides to yield amino ketone derivatives or related compounds. Although this method is more commonly applied to thiazole derivatives, it provides useful insights into constructing amino-substituted aromatic ketones.

Reaction Conditions and Optimization

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation-Amination | 4-Methylacetophenone | Selenium dioxide, primary amines | Direct, moderate yields | Requires careful oxidation control |

| Chemoselective Homologation-Deoxygenation | Substituted acetophenones or benzophenones | Carbenoid reagents, hydride donors | High chemoselectivity, scalable | Requires specialized reagents |

| Cyclization-Coupling via Thiazole | Acetophenone, thiourea, halides | Iodine, diazonium salts, sodium acetate | Structural diversity | Multi-step, more complex |

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methylphenyl)-2-phenylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development, particularly as a precursor for synthesizing various biologically active compounds. Its derivatives have been investigated for their potential as:

- Antiparasitic Agents : Research indicates that derivatives of 2-amino ketones can inhibit the growth of parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness. Structure-activity relationship (SAR) studies highlight modifications that enhance potency against this parasite .

- Anticancer Compounds : Several studies have explored the anticancer properties of compounds derived from 2-amino ketones. Compounds with similar structures have been reported to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in cancer cells .

Biological Applications

The biological activity of 2-amino ketones extends to their use as enzyme inhibitors and receptor ligands:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially affecting metabolic pathways involved in disease processes. For example, it has been shown to bind to the active sites of certain enzymes, blocking substrate access and thereby inhibiting catalysis.

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems or reduction of oxidative stress .

Material Science

In addition to biological applications, 2-amino ketones have been utilized in material science:

- Dyes and Pigments : The compound can be used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties. This application leverages its ability to undergo various chemical transformations while maintaining stability under different conditions.

Case Study 1: Antiparasitic Activity

A study published in ACS Medicinal Chemistry Letters detailed the synthesis of a series of 2-amino ketone derivatives evaluated for antiparasitic activity against T. brucei. The study found that specific modifications to the 4-methyl group significantly enhanced inhibitory activity, leading to compounds that demonstrated effective growth inhibition in vitro .

Case Study 2: Anticancer Potential

In another research effort focused on anticancer properties, derivatives of 2-amino ketones were synthesized and tested for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated that certain substitutions on the phenyl rings improved cytotoxicity against breast cancer cells, suggesting a pathway for further development into therapeutic agents .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Notable Applications |

|---|---|---|

| 2-Amino-1-(4-methylphenyl)-2-phenylethanone | Contains both amino and ketone groups | Antiparasitic, anticancer |

| 2-Amino-1-(3-methylphenyl)-2-phenylethanone | Similar structure with different methyl position | Enzyme inhibition |

| 2-Amino-1-phenylethanone | Lacks methyl substitution | Base compound for further modifications |

This table highlights how structural variations influence the biological activity and applications of similar compounds.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methylphenyl)-2-phenylethanone involves its interaction with the central nervous system. The compound acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and increased alertness and energy levels. The molecular targets include dopamine and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters.

Comparison with Similar Compounds

Non-Amino Derivatives

- Synthesized via α-methylation of 4-methylacetophenone, it exhibits simpler reactivity due to the absence of the amino moiety. Its NMR data (δ = 7.94 ppm for aromatic protons, 2.42 ppm for the methyl group) highlight the electron-withdrawing effect of the ketone . Key Difference: The absence of the amino group reduces polarity and limits applications in chiral synthesis or as a ligand precursor.

Halogen-Substituted Derivatives

- 2-Bromo-1,2-bis(4-methylphenyl)ethanone (33g): Bromination at the α-carbon introduces a leaving group, enhancing electrophilicity. This compound is used in antiparasitic drug discovery, particularly in pyrrolopyrimidine synthesis . Key Difference: The bromine atom increases molecular weight (MW ≈ 307 g/mol) and reactivity toward nucleophilic substitution compared to the amino-substituted target compound.

- (2-Amino-4-hydroxyphenyl)(phenyl)methanone (CAS 269075-60-7): This derivative features a hydroxyl group adjacent to the amino substituent. The hydroxyl group increases solubility in polar solvents and introduces hydrogen-bonding capabilities .

Amino-Substituted Analogues

Positional Isomers

- 1-(2-Aminophenyl)ethanone (CAS 551-93-9): The amino group is positioned on the ortho-carbon of the phenyl ring instead of the α-carbon. This structural change reduces steric hindrance but decreases conjugation with the ketone group . Key Difference: Altered electronic effects influence reactivity in cyclization reactions.

Complex Heterocyclic Derivatives

- (R)-2-Amino-1-(indolin-1-yl)-2-phenylethanone (8): Incorporates an indole ring, introducing a heterocyclic scaffold. This modification enhances π-π stacking interactions, making it relevant in asymmetric catalysis and drug design . Key Difference: The indole moiety broadens applications in targeting neurological receptors or enzymes.

Physicochemical and Functional Comparisons

Biological Activity

2-Amino-1-(4-methylphenyl)-2-phenylethanone, also known as a derivative of phenylalanine, has garnered interest for its diverse biological activities. This compound is characterized by its unique structure, which may contribute to its pharmacological properties. Understanding its biological activity is essential for exploring potential therapeutic applications.

- Molecular Formula : C16H17N1O

- Molecular Weight : 253.32 g/mol

- IUPAC Name : this compound

- CAS Number : 92850-20-9

The biological activity of this compound primarily involves its interactions with various biological targets, including enzymes and receptors. The amino group and the aromatic rings facilitate binding to protein targets, potentially inhibiting or modulating their activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds in this class have shown the ability to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, by enhancing caspase activity and causing morphological changes at concentrations as low as 1 μM .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens:

- Antibacterial Effects : It has been reported to inhibit both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 μg/mL depending on the bacterial strain .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Study on Anticancer Activity

A study published in ACS Omega evaluated a series of compounds related to this compound for their anticancer activity. The results indicated that certain derivatives could inhibit microtubule assembly, which is critical for cancer cell proliferation. The most promising candidates showed effective inhibition at concentrations around 20 μM .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, several derivatives were tested against common bacterial strains. The results highlighted that compounds with higher hydrophobicity exhibited stronger antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-1-(4-methylphenyl)-2-phenylethanone, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves catalytic hydrogenation using Pd/C under argon, with cyclohexene as a hydrogen donor in ethanol (reflux for 2 hours). Post-reaction purification via flash chromatography is critical to isolate the product from intermediates . Variations in catalyst loading (e.g., 10% Pd/C) or solvent polarity (e.g., EtOH vs. THF) significantly impact yield and purity. For analogs, brominated precursors (e.g., 2-bromo derivatives) are used in nucleophilic substitution reactions to introduce amino groups .

Q. How can researchers address challenges in characterizing this compound’s stereochemistry and purity?

- Methodological Answer : Use a combination of -NMR, -NMR, and X-ray crystallography to resolve stereochemical ambiguities. For example, X-ray data from structurally similar compounds (e.g., 1-(3-methoxyphenyl)-2-phenylethanone oxime) confirm bond angles and spatial arrangements . High-resolution mass spectrometry (HRMS) and HPLC with UV detection at 254 nm are recommended for purity assessment, especially to detect residual Pd/C catalysts or unreacted precursors .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Flash chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is standard. For hydrochloride salts, recrystallization in ethanol/water mixtures improves purity . Deuterated analogs (e.g., 2-Amino-1-(4-methylphenyl)ethanol-d3) require inert atmospheres to prevent isotopic exchange during purification .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations assess electron distribution at the amino and ketone groups, which influence binding to targets like octopaminergic receptors . Molecular docking studies using crystallographic data (e.g., PDB IDs for receptor structures) can prioritize derivatives for synthesis. For antiparasitic applications, analogs with halogen substituents (e.g., 4-chloro derivatives) show enhanced binding to pteridine reductase 1 .

Q. What mechanistic insights explain contradictory reactivity outcomes in amino-ketone functionalization?

- Methodological Answer : Competing pathways (e.g., keto-enol tautomerization vs. nucleophilic attack) depend on solvent polarity and pH. For example, in polar aprotic solvents like DMSO, enolate formation dominates, enabling alkylation at the α-carbon. In contrast, aqueous acidic conditions favor protonation of the amino group, directing reactivity toward the ketone . Kinetic studies using stopped-flow NMR or IR spectroscopy can resolve these pathways.

Q. How do isotopic labeling (e.g., deuterium) and salt formation impact metabolic stability studies?

- Methodological Answer : Deuterium incorporation at the benzylic position (e.g., 2-Amino-1-(4-methylphenyl)ethanol-d3) slows oxidative metabolism by cytochrome P450 enzymes, as shown in in vitro microsomal assays . Hydrochloride salt formation improves solubility for in vivo pharmacokinetic studies, but requires pH-adjusted dissolution media (e.g., PBS at pH 7.4) to prevent precipitation .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis for preclinical studies?

- Methodological Answer : Implement process analytical technology (PAT) tools like inline FTIR to monitor reaction progress. Statistical design of experiments (DoE) optimizes critical parameters (e.g., temperature, catalyst concentration). For example, a central composite design revealed that maintaining Pd/C catalyst activity below 15% reduces dehalogenation side reactions in brominated precursors .

Data Contradiction Analysis

Q. Why do reported yields for similar amino-ketones vary across studies, and how can these discrepancies be resolved?

- Methodological Answer : Variations arise from differences in catalyst deactivation (e.g., Pd/C poisoning by sulfur impurities) or incomplete hydrogenation due to inadequate cyclohexene stoichiometry . Reproducibility requires strict control of argon atmosphere purity and catalyst pre-treatment (e.g., washing with dilute acetic acid). Cross-referencing HRMS and -NMR integration ratios ensures accurate yield calculations .

Q. How should researchers interpret conflicting bioactivity data for halogenated analogs?

- Methodological Answer : Discrepancies often stem from assay conditions. For example, 4-chloro derivatives may show higher in vitro potency against parasites but lower cell permeability in mammalian models due to increased logP. Use parallel artificial membrane permeability assays (PAMPA) to correlate structural modifications with bioavailability .

Reference Table: Key Properties and Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.